1-(3-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
1-(3-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a approach, which involves the cycloaddition of an azide and an alkyne under copper(I) catalysis.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-(3-chloro-2-methylphenyl)-N-(2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-(3-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(3-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring and the presence of both chloro and methyl groups on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-11-7-5-9-16(12(11)2)21-19(25)18-14(4)24(23-22-18)17-10-6-8-15(20)13(17)3/h5-10H,1-4H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEPFNURLQZNPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=C(C(=CC=C3)Cl)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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